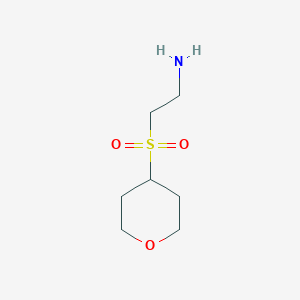
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine is an organic compound with the molecular formula C7H15NO3S It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a sulfonyl group and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine typically involves the reaction of tetrahydropyran derivatives with sulfonyl chlorides and amines. One common method includes the following steps:
Formation of Tetrahydropyran Derivative: Tetrahydropyran can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran-2-yl derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Sulfonyl amines: Compounds with sulfonyl groups attached to amine functionalities.
Uniqueness
2-((Tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine is unique due to the combination of its tetrahydropyran ring and sulfonyl-ethanamine structure. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H15NO3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-(oxan-4-ylsulfonyl)ethanamine |
InChI |
InChI=1S/C7H15NO3S/c8-3-6-12(9,10)7-1-4-11-5-2-7/h7H,1-6,8H2 |
Clave InChI |
RJFYNVGGSLBBQJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1S(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


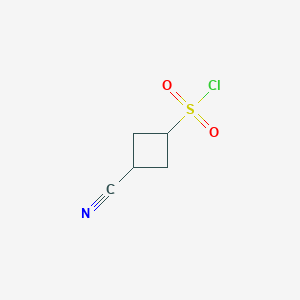

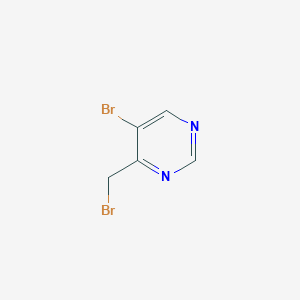
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)

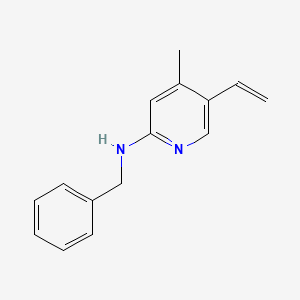
![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
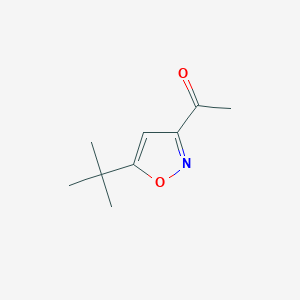
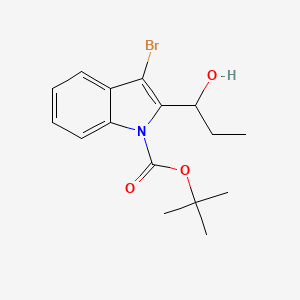
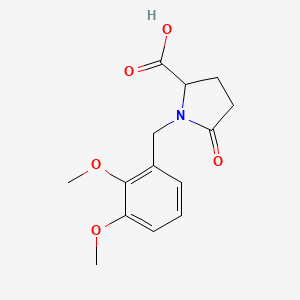
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
